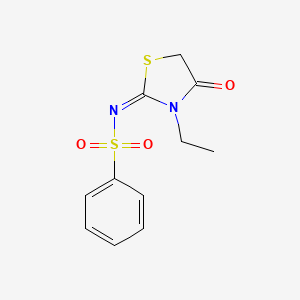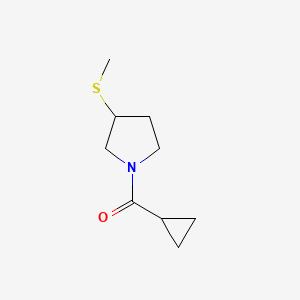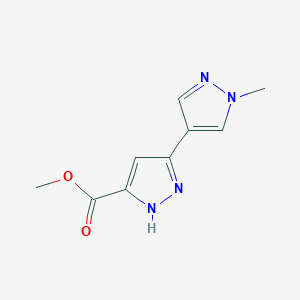
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is an organic compound characterized by the presence of a difluorophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine typically involves the reaction of 3,4-difluorophenyl derivatives with azetidine precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where 3,4-difluorophenylacrylic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane to produce the corresponding acryloyl chloride . This intermediate is then subjected to further reactions to form the desired azetidine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2).
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: Borane-tetrahydrofuran or borane-N,N-diethylaniline.
Substitution: Electron-withdrawing groups and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Scientific Research Applications
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but contains a triazinyl moiety.
2-(3,4-Difluorophenyl)cyclopropylamine: Shares the difluorophenyl group but has a cyclopropylamine structure.
Uniqueness
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is unique due to its combination of a difluorophenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-3,3-dimethylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-11(2)6-14-10(11)7-3-4-8(12)9(13)5-7/h3-5,10,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKBAZSTLJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
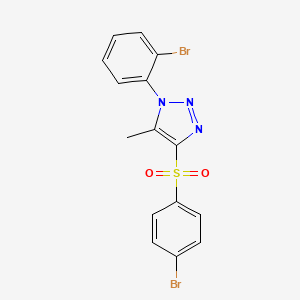
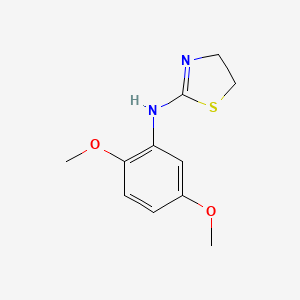
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
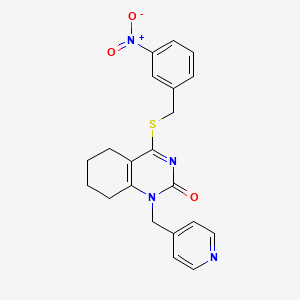
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2631934.png)
